molecular formula C20H17ClN6O2 B2982578 N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893929-28-7

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2982578
CAS No.: 893929-28-7
M. Wt: 408.85
InChI Key: PKXMYWAYEHHMOR-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetically designed small molecule featuring a complex triazolo[4,5-d]pyrimidine core structure. This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic purine bases, allowing it to interact with adenine-binding sites of various enzymes, including kinases . The compound's structural complexity arises from the fusion of triazole and pyrimidine rings, which are known to confer diverse biological activities in pharmaceuticals and agrochemicals . The synthesis of such triazolopyrimidine-based acetamide derivatives typically involves multi-step reactions, including the formation of the triazolopyrimidine core through cyclization, followed by substitution reactions to introduce the 3-chloro-4-methylphenyl group and the N-benzyl acetamide side chain . This compound is of significant interest in oncology research. A highly analogous compound from the same chemical class, which shares the triazolo[4,5-d]pyrimidin-7-one core and a similar chloro-methylphenyl substituent, has demonstrated potent biological activity in scientific studies . Research on these analogs indicates promising broad-spectrum cytotoxic activity, with studies showing efficacy against various cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways essential for cancer cell proliferation and survival . Furthermore, related structures have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy, with significant inhibitory activities reported in the nanomolar range . This suggests potential for this compound class to be investigated as EGFR-TK inhibitors . The product is provided for research purposes to further explore these mechanisms and applications. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-13-7-8-15(9-16(13)21)27-19-18(24-25-27)20(29)26(12-23-19)11-17(28)22-10-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMYWAYEHHMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Reagents such as hydrazine and formamide are often used under reflux conditions.

    Introduction of the Chloromethylphenyl Group: This step involves the substitution reaction where the chloromethylphenyl group is introduced to the triazolopyrimidine core. Common reagents include chloromethylbenzene and a suitable base like potassium carbonate.

    Benzylation: The final step involves the introduction of the benzyl group through a nucleophilic substitution reaction. Benzyl chloride and a base such as sodium hydride are typically used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where groups like halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,5-d]Pyrimidin Cores

  • N-Benzyl-2-[3-(4-Methoxyphenyl)-7-Oxo-3,7-Dihydro-6H-Triazolo[4,5-d]Pyrimidin-6-Yl]Acetamide (): Substituents: 4-Methoxyphenyl group replaces the 3-chloro-4-methylphenyl. Synthesis: Likely synthesized via analogous routes, though specific yields are unspecified .

Thiazolo[4,5-d]Pyrimidin Analogues

  • N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-Yl]Sulfanyl}Acetamide ():
    • Core Structure : Thiazolo[4,5-d]pyrimidin replaces triazolo, introducing sulfur atoms.
    • Substituents : 4-Ethoxyphenyl and thioxo (-S-) groups.
    • Impact : Sulfur enhances polarizability and may alter redox properties. The thioxo group could influence hydrogen bonding compared to the oxo group in the target compound .

Boronate-Containing Ugi Derivatives ()

  • N-Benzyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Acetamides :
    • Substituents : Boronate esters (dioxaborolan-2-yl) on the phenyl ring.
    • Key Properties : Boronates improve solubility and enable Suzuki-Miyaura cross-coupling for further functionalization. Melting points range from 88–200°C, suggesting varied crystallinity compared to the target compound .
    • Synthesis : Achieved via Ugi four-component reactions, yielding 59–86% .

Chlorophenylsulfanyl and Fluorophenyl Derivatives

  • N-Cyclohexyl-2-(2,3-Dichlorophenylsulfanyl)Acetamide (): Core Structure: Dichlorophenylsulfanyl replaces the triazolo-pyrimidin core. Crystal packing via N–H⋯O hydrogen bonding is noted .
  • N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-[3-(4-Fluorophenyl)-7-Oxo-6H-Thiazolo[4,5-d]Pyrimidin-6-Yl]Acetamide ():
    • Substituents : Fluorophenyl and dihydrobenzodioxin groups.
    • Key Properties : Fluorine’s electronegativity may enhance metabolic stability. The benzodioxin moiety introduces additional oxygen atoms, affecting solubility .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Synthesis Yield (%) Melting Point (°C)
N-Benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide (Target) Triazolo[4,5-d]pyrimidin 3-Chloro-4-methylphenyl High lipophilicity; potential kinase inhibition Not reported Not reported
N-Benzyl-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-triazolo[4,5-d]pyrimidin-6-yl]acetamide Triazolo[4,5-d]pyrimidin 4-Methoxyphenyl Improved solubility; electron-donating substituent Not reported Not reported
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidin 4-Ethoxyphenyl, thioxo Sulfur-enhanced polarizability; altered H-bonding Not reported Not reported
N-Benzyl-2-(3-(dioxaborolan-2-yl)phenyl)acetamide Phenyl-acetamide Dioxaborolan-2-yl Boronate-enhanced solubility; cross-coupling capability 59–86 88–200
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Phenylsulfanyl-acetamide 2,3-Dichlorophenyl, cyclohexyl Steric bulk from cyclohexyl; N–H⋯O hydrogen bonding Not reported Not reported

Research Findings and Implications

  • Structural-Activity Relationships: Chloro and methyl groups (target compound) may enhance target binding via hydrophobic interactions, whereas methoxy or ethoxy groups () improve solubility but reduce electrophilicity .
  • Synthesis Efficiency : Ugi reactions () achieve higher yields (86%) compared to triazolo-pyrimidin syntheses, which often require multi-step protocols .
  • Crystallinity and Stability : Boronate-containing derivatives () exhibit wide melting point ranges, suggesting tunable crystallinity, while hydrogen-bonded networks () may enhance thermal stability .

Biological Activity

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core, which is known for various biological activities. The presence of the chloro and methyl groups on the phenyl ring may influence its interaction with biological targets.

Molecular Formula: C19H19ClN4O
Molar Mass: 348.84 g/mol
CAS Number: [Not available in the search results]

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Research suggests that triazole derivatives can inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.
  • Case Studies: A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting the potential of this chemical class in oncology .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent.

  • In Vitro Studies: Laboratory tests indicated that N-benzyl derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
  • Research Findings: A comparative study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability.

ParameterValue
AbsorptionModerate
BioavailabilityEstimated at 50%
MetabolismHepatic (CYP450)
Half-life4–6 hours
ExcretionRenal

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits beneficial biological effects, it also poses certain risks:

  • Acute Toxicity: Studies have shown that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.
  • Safety Margins: Long-term studies are necessary to establish safety margins and chronic toxicity profiles.

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